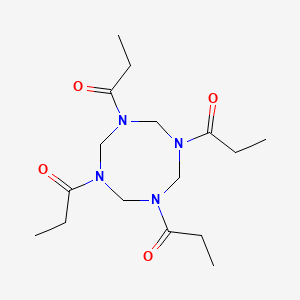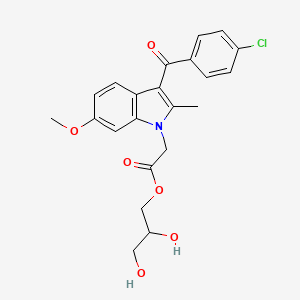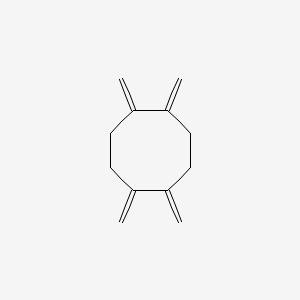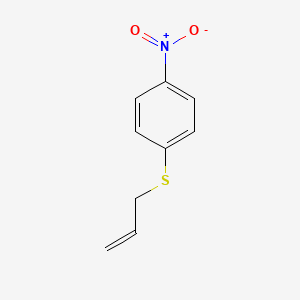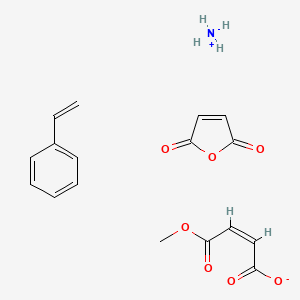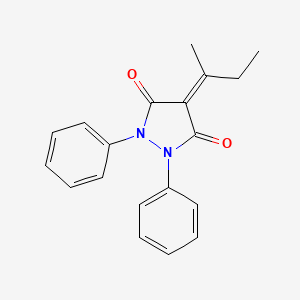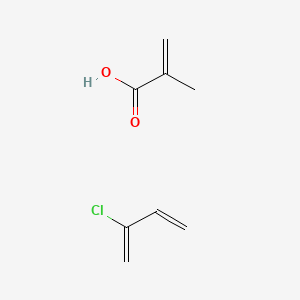
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid is a chemical compound with the molecular formula C8H11ClO2. It is known for its unique structure, which combines the properties of both chlorinated butadiene and methacrylic acid. This compound is used in various industrial applications, particularly in the production of synthetic rubbers and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobuta-1,3-diene involves the chlorination of 1,3-butadiene, followed by isomerization and dehydrochlorination. The process typically includes the following steps:
Chlorination: 1,3-butadiene is chlorinated to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.
Isomerization: The mixture is then isomerized to convert 1,4-dichlorobut-2-ene to 3,4-dichlorobut-1-ene.
Dehydrochlorination: Finally, dehydrochlorination of 3,4-dichlorobut-1-ene yields 2-chlorobuta-1,3-diene.
Industrial Production Methods
Industrial production of 2-chlorobuta-1,3-diene follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process is energy-intensive and requires careful control of temperature and pressure to avoid side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated butadiene derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or non-chlorinated butadiene compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated butadiene derivatives, which have applications in polymer synthesis and other industrial processes .
Scientific Research Applications
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid has several scientific research applications:
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of bio-compatible materials.
Medicine: Its derivatives are being studied for potential use in drug delivery systems and as components of medical devices.
Mechanism of Action
The mechanism of action of 2-chlorobuta-1,3-diene;2-methylprop-2-enoic acid involves its ability to polymerize and form long-chain polymers. The molecular targets include the double bonds in the butadiene and methacrylic acid moieties, which undergo polymerization reactions. The pathways involved include free radical polymerization and coordination polymerization, depending on the catalysts and conditions used .
Comparison with Similar Compounds
Similar Compounds
Chloroprene (2-chlorobuta-1,3-diene): Used primarily in the production of neoprene, a type of synthetic rubber.
Methacrylic Acid: Used in the production of polymers and copolymers for various industrial applications.
Uniqueness
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid is unique due to its dual functionality, combining the properties of both chlorinated butadiene and methacrylic acid. This allows it to be used in a wider range of applications compared to its individual components .
Properties
CAS No. |
25053-30-9 |
|---|---|
Molecular Formula |
C8H11ClO2 |
Molecular Weight |
174.62 g/mol |
IUPAC Name |
2-chlorobuta-1,3-diene;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5Cl.C4H6O2/c1-3-4(2)5;1-3(2)4(5)6/h3H,1-2H2;1H2,2H3,(H,5,6) |
InChI Key |
SGJBVIUXXNBDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.C=CC(=C)Cl |
Related CAS |
25053-30-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
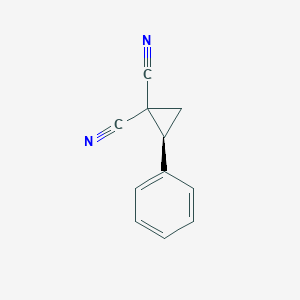
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
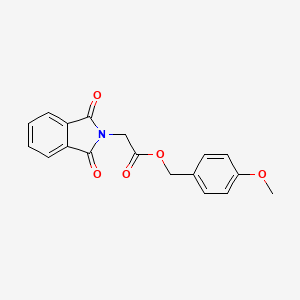
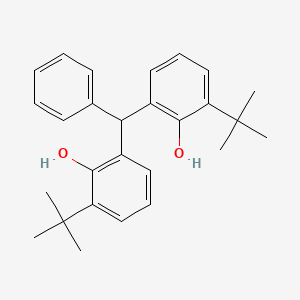
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
